

Roniciclib Monotherapy Dosing & Toxicity Profile

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Compound Focus: Roniciclib

CAS No.: 1223498-69-8

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Parameter	3 days on/4 days off Schedule (21-day cycle)	4 weeks on/2 weeks off Schedule (42-day cycle)
Recommended Phase II Dose (RP2D)	5 mg, twice daily [1]	Not defined (study terminated due to limited tolerability) [1]
Most Common Drug-Related Adverse Events (AEs)	Nausea (76.6%), Fatigue (65.8%), Diarrhea (63.1%), Vomiting (57.7%) [1]	Information limited; schedule was less tolerable [1]
Dose-Limiting Toxicities (DLTs)	Defined as: Grade 4 vomiting; Grade 3-5 non-haematological toxicity; febrile neutropenia; neutrophils $<0.5 \times 10^9/L$ for ≥ 7 days; platelets $<25 \times 10^9/L$ [1]	Same as the other schedule [1]

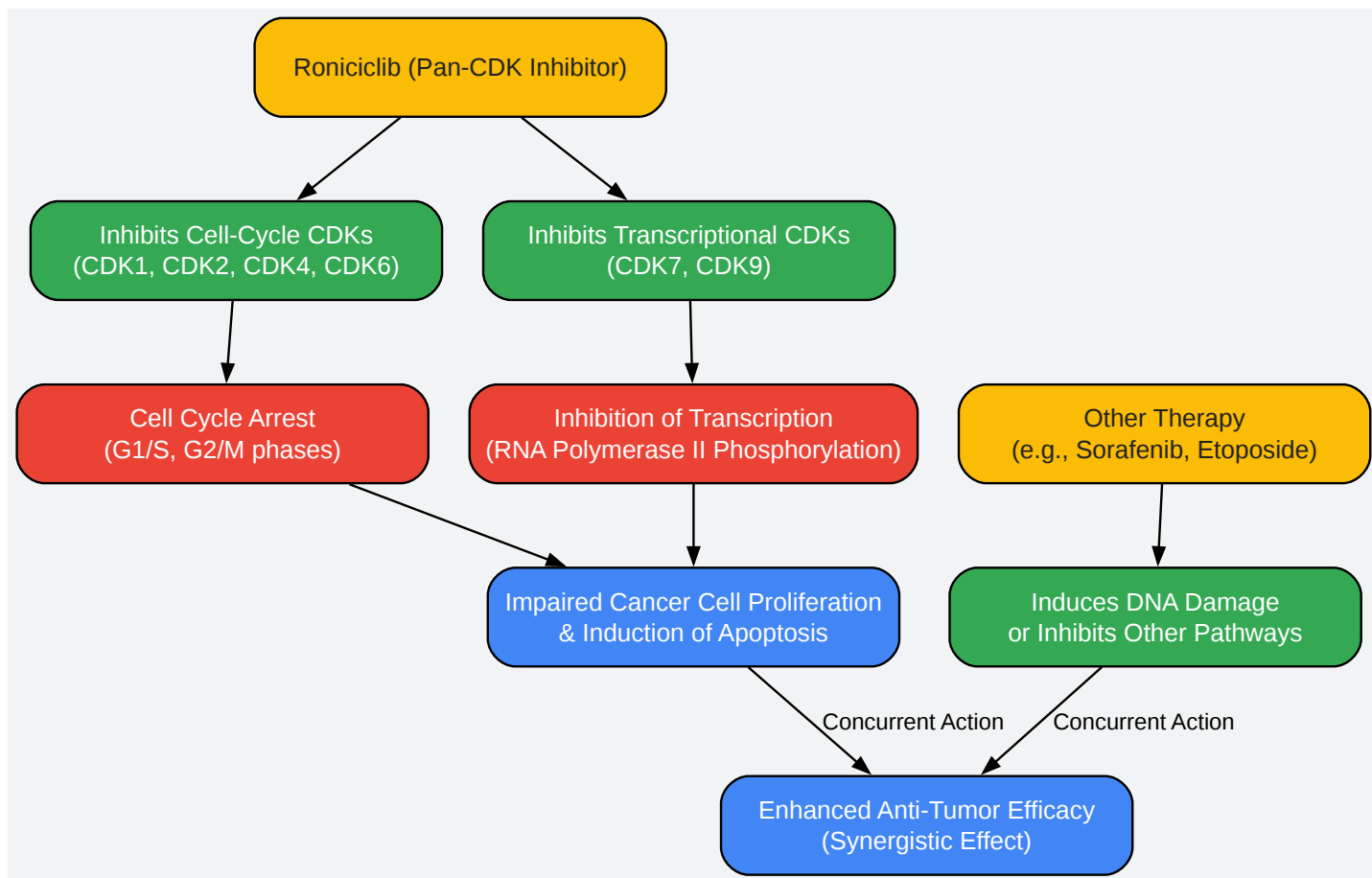
Preclinical Insights for Combination Strategies

Although clinical combination data is scarce, preclinical studies offer insights into potential synergistic partners and their experimental setups.

1. Combination with Sorafenib in Medullary Thyroid Cancer A 2018 study explored **ronniclib** combined with the multi-kinase inhibitor sorafenib in vitro and in vivo [2].

- **Experimental Model:** Medullary thyroid cancer (MTC) cell lines (TT, DRO81-1) and a xenograft mouse model [2].
- **Dosing & Protocol:**
 - **In vitro:** **Ronniclib** and sorafenib were applied to cells across a range of concentrations to assess cytotoxicity and synergy [2].
 - **In vivo:** Mice with MTC xenografts were treated with either vehicle, **ronniclib** alone, sorafenib alone, or the combination. The study reported that the combination was more effective than either monotherapy and was well-tolerated with no observed morbidity [2].

2. Underlying Mechanism and Broader Context **Ronniclib** is a **pan-cyclin-dependent kinase (CDK) inhibitor**, targeting cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) [1] [3]. This mechanism, which induces cell cycle arrest and apoptosis, provides a strong rationale for combining it with other anticancer agents, such as DNA-damaging drugs or targeted therapies, to enhance efficacy [3]. The following diagram illustrates this mechanism and the combination concept.



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FAQs on Roniciclib for Research Purposes

Q1: What is the recommended schedule for in vivo studies using roniciclib? The "3 days on/4 days off" schedule (21-day cycle) is better supported by evidence. It was the only schedule for which a Recommended Phase II Dose (5 mg BID) could be established and was used in expansion cohorts [1]. The continuous "4 weeks on/2 weeks off" schedule was terminated due to poor tolerability [1].

Q2: What are the critical pharmacokinetic (PK) parameters to consider? The phase I trial found that roniciclib has dose-proportional exposure and is rapidly absorbed after oral administration [1].

Furthermore, administration with a **high-fat meal** was specifically investigated in the SCLC expansion cohort and should be controlled for in animal studies to ensure consistent dosing [1].

Q3: Has roniciclib been tested in pediatric cancer models? Yes, preclinical studies exist. For example, a 2020 study reported that **roniciclib** inhibited tumor growth in a neuroblastoma mouse model and down-regulated stemness factors [4]. A 2025 forum also discussed the high relevance of transcriptional CDKs (a target of **roniciclib**) as a therapeutic target in pediatric cancers like neuroblastoma [5].

Q4: Are there any other notable combination partners from preclinical research? Beyond sorafenib, one study noted that in small-cell lung cancer (SCLC) xenograft models, **roniciclib** demonstrated **additive efficacy when combined with cisplatin and etoposide** without worsening tolerability [1]. Etoposide is a topoisomerase II inhibitor and a cornerstone of SCLC treatment [6].

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